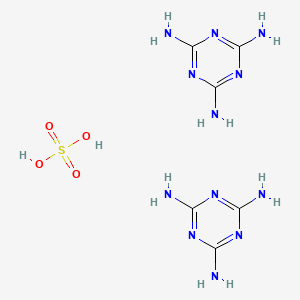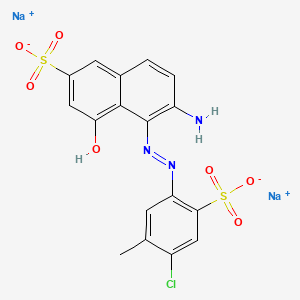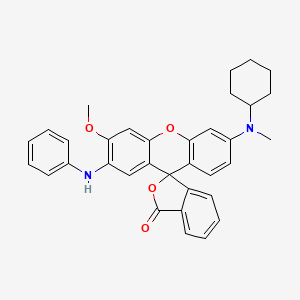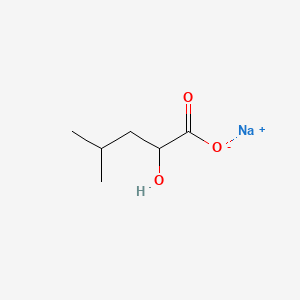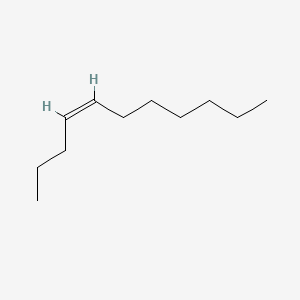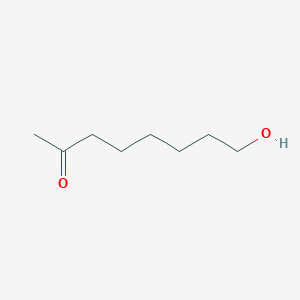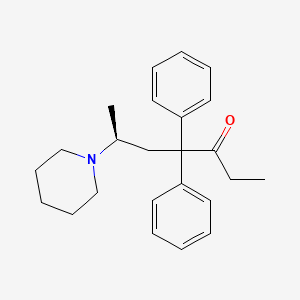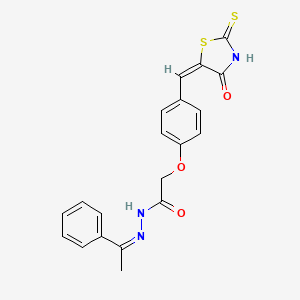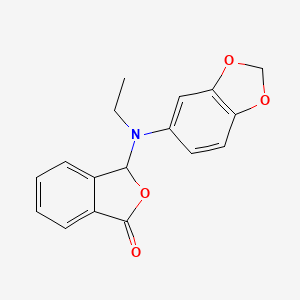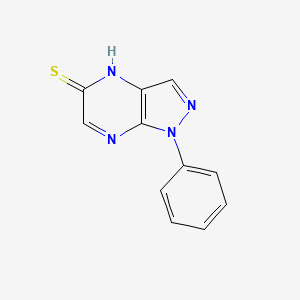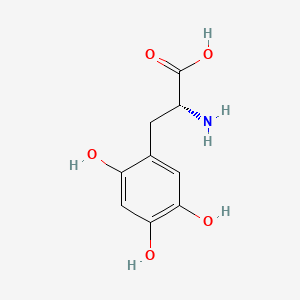
6-Hydroxydopa, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxydopa, D- is a highly selective neurotoxin that primarily targets noradrenergic neurons. It was developed to replicate the actions of the selective neurotoxin 6-hydroxydopamine. This compound is known for its ability to produce a chemical sympathectomy by destroying axonal tracts from sympathetic paraganglia and noradrenergic nerve terminals in peripheral organs and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxydopa, D- involves the resolution of N-benzoyl-3-(2,4,5-trihydroxyphenyl)alanine. This process includes several steps to ensure the correct stereochemistry of the compound .
Industrial Production Methods: While specific industrial production methods for 6-Hydroxydopa, D- are not extensively documented, the synthesis typically involves standard organic chemistry techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxydopa, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be an excitotoxin at non-NMDA receptors due to its spontaneous generation of 6-Hydroxydopa-p-quinone, dopachrome, and dopaminechrome .
Common Reagents and Conditions: Common reagents used in the reactions involving 6-Hydroxydopa, D- include oxidizing agents and reducing agents. The conditions for these reactions are typically controlled to prevent the formation of unwanted by-products.
Major Products Formed: The major products formed from the reactions of 6-Hydroxydopa, D- include various quinones and chromes, which contribute to its excitotoxic properties .
Scientific Research Applications
6-Hydroxydopa, D- has been extensively used in scientific research to study the neurotoxicity of noradrenergic neurons. It has been instrumental in defining elements of noradrenergic neuronal neurotoxicity and uncovering the sprouting potential of locus coeruleus neurons following perinatal damage . Additionally, it has applications in studying the effects of neurotoxins on the central nervous system and peripheral organs .
Mechanism of Action
The mechanism of action of 6-Hydroxydopa, D- involves its selective targeting of noradrenergic neurons. It produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain, by generating 6-Hydroxydopa-p-quinone, dopachrome, and dopaminechrome. These compounds are more excitotoxic than the endogenous NMDA receptor agonist glutamate, leading to significant neuronal damage .
Comparison with Similar Compounds
6-Hydroxydopa, D- is often compared with 6-hydroxydopamine, another selective neurotoxin. Both compounds target catecholaminergic nerves, but 6-Hydroxydopa, D- has a higher selectivity for noradrenergic neurons . Other similar compounds include dopamine and L-dopa, which are endogenous neurotoxins with selective effects on catecholaminergic neurons .
List of Similar Compounds:- 6-Hydroxydopamine
- Dopamine
- L-dopa
Properties
CAS No. |
29979-41-7 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m1/s1 |
InChI Key |
YLKRUSPZOTYMAT-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)O)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


